Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate
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Overview
Description
“Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is a type of carbamate compound . Carbamates are ester compounds of carbamic acid . They are widely used in various industries, including the textile and polymer industries, as a reactive intermediate . They are also used in the manufacture of pharmaceuticals, insecticides, and urethane .
Synthesis Analysis
Carbamates can be synthesized by the reaction of methanol and urea . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of carbamates is based on structures generated from information available in various databases . The molecular formula of “this compound” is not explicitly mentioned in the search results, but it can be inferred based on the name of the compound.Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Scientific Research Applications
Polymeric and Solid Lipid Nanoparticles for Sustained Release of Fungicides
Carbendazim and tebuconazole, fungicides structurally related to methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. These carriers modify the release profiles of the fungicides, potentially reducing environmental and human toxicity while improving the treatment and prevention of plant fungal diseases (Campos et al., 2015).
Carbamate's Role in Corrosion Inhibition
Methyl carbamate has been investigated for its corrosion inhibition properties on copper metal in acidic environments. The studies reveal that methyl carbamate acts as a cathodic inhibitor, suggesting its potential application in protecting metals from corrosion through a mechanism involving the adsorption of inhibitor molecules (John et al., 2013).
Carbamoylation of Brain Glutamate Receptors
Research on S-Methyl-N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), a metabolite of disulfiram, has shown selective carbamoylation of sulfhydryl groups in brain glutamate receptors. This carbamoylation blocks glutamate binding, offering insights into the neurological effects of disulfiram and its potential applications in preventing seizures caused by various agents (Nagendra et al., 1997).
Carbamates in Drug Design and Medicinal Chemistry
The carbamate group is a significant structural motif in drug design, owing to its presence in many approved drugs and prodrugs. The properties, stabilities, and synthetic methodologies of carbamates, along with their applications in medicinal chemistry, highlight their importance in the development of new therapeutic agents (Ghosh & Brindisi, 2015).
Safety and Hazards
Methyl carbamate is known to be a carcinogen in rats, but not in mice . It is also known to the state of California to cause cancer per Proposition 65 . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .
Mechanism of Action
Target of Action
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known as EN300-4996285, is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of EN300-4996285 are likely to be amines in biochemical pathways.
Mode of Action
The interaction of EN300-4996285 with its targets involves the formation of carbamates from amines . This process can be installed and removed under relatively mild conditions . The carbamate protecting groups, such as the one formed by EN300-4996285, can be removed with strong acid or heat .
Biochemical Pathways
The action of EN300-4996285 affects the biochemical pathways involving amines, particularly those related to peptide synthesis . By acting as a protecting group for amines, EN300-4996285 can influence the formation of peptides, which are crucial components of proteins and play significant roles in various biological functions.
Result of Action
The molecular and cellular effects of EN300-4996285’s action primarily involve the protection of amines during peptide synthesis . This protection can prevent unwanted side reactions, thereby ensuring the correct formation of peptides. The removal of the carbamate protecting group then allows the peptides to perform their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-4996285. Factors such as pH can affect the installation and removal of the carbamate protecting group . Additionally, the presence of other reactive substances can potentially interfere with its action.
Properties
IUPAC Name |
methyl N-methyl-N-(2-methylsulfanylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUNAVLDWUNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603297-08-0 |
Source
|
Record name | methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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